

Application Notes and Protocols for Animal Model Study of Dicareine Malate Supplementation

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Compound of Interest

Compound Name: *Dicareine malate*

Cat. No.: *B8822164*

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Introduction

Creatine is a well-established ergogenic aid known to enhance muscle performance and cellular bioenergetics.[1][2] **Dicareine malate**, a compound of creatine and malic acid, is purported to offer enhanced bioavailability and efficacy in adenosine triphosphate (ATP) production compared to the more common creatine monohydrate.[3][4] Malic acid itself plays a role in the Krebs cycle, suggesting a potential synergistic effect with creatine in energy metabolism.[3] These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to investigate the effects of **dicareine malate** supplementation on muscle physiology, cognitive function, and overall health in a rodent model.

The following protocols are designed to be adaptable for various research questions, from basic efficacy and safety to mechanistic explorations of **dicareine malate**'s effects. Given the limited published data on the in vivo pharmacokinetics of **dicareine malate**, the study design incorporates a direct comparison with creatine monohydrate to elucidate its relative bioavailability and efficacy.

Animal Model and Study Design

1. Animal Model:

- Species: Mouse (*Mus musculus*)
- Strain: C57BL/6J (a common inbred strain used in metabolic and physiological research)
- Age: 8-10 weeks at the start of the study
- Sex: Male (to avoid confounding variables related to the female estrous cycle)
- Housing: Standard laboratory conditions (12:12 hour light-dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

2. Experimental Groups: A minimum of four groups are recommended to assess the effects of **dicreatine malate** and compare it to creatine monohydrate:

- Group 1: Vehicle Control: Administration of the vehicle (e.g., distilled water or saline)
- Group 2: Creatine Monohydrate (CM): Administration of a standard dose of creatine monohydrate.
- Group 3: **Dicreatine Malate** (DCM) - Low Dose: Administration of a low dose of **dicreatine malate**.
- Group 4: **Dicreatine Malate** (DCM) - High Dose: Administration of a high dose of **dicreatine malate**.

3. Dosage and Administration:

- Dosage Calculation: The oral bioavailability of creatine monohydrate in rats has been shown to be dose-dependent, with lower doses having higher bioavailability.[4][5] Due to the lack of specific bioavailability data for **dicreatine malate**, it is recommended to test at least two doses. Dosages should be calculated based on the creatine content of **dicreatine malate** to allow for a direct comparison with creatine monohydrate.
- Administration Route: Oral gavage is the recommended route for precise dosage administration.
- Duration: A supplementation period of 4-8 weeks is suggested to allow for significant physiological adaptations.

4. Euthanasia and Tissue Collection: At the end of the study period, animals should be euthanized according to approved institutional guidelines. Blood, skeletal muscle (e.g., gastrocnemius, tibialis anterior, soleus), and brain tissue should be collected and processed for various analyses.

Experimental Workflow



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Caption: A flowchart of the experimental workflow.

Data Presentation: Quantitative Data Summary

The following tables provide a structured format for summarizing the quantitative data that should be collected during the study.

Table 1: Muscle Performance and Physical Parameters

Parameter	Vehicle Control	Creatine Monohydrate	Dicreatine Malate (Low Dose)	Dicreatine Malate (High Dose)
Grip Strength (N)				
Forelimb				
Hindlimb				
Treadmill Exhaustion				
Time to Exhaustion (s)				
Distance Run (m)				
Body Weight (g)				
Initial				
Final				
Muscle Weight (mg)				
Gastrocnemius				
Tibialis Anterior				
Soleus				

Table 2: Cognitive Function Assessment

Parameter	Vehicle Control	Creatine Monohydrate	Dicreatine Malate (Low Dose)	Dicreatine Malate (High Dose)
Morris Water Maze				
Escape Latency (s)				
Time in Target Quadrant (%)				
Y-Maze				
Spontaneous Alternation (%)				
Novel Object Recognition				
Discrimination Index				

Table 3: Biochemical Analysis of Muscle Tissue

Parameter	Vehicle Control	Creatine Monohydrate	Dicreatine Malate (Low Dose)	Dicreatine Malate (High Dose)
Creatine ($\mu\text{mol/g}$ tissue)				
Phosphocreatine ($\mu\text{mol/g}$ tissue)				
ATP (nmol/mg protein)				
Creatine Kinase Activity (U/mg protein)				
Oxidative Stress Markers				
Malondialdehyde (MDA) (nmol/mg protein)				
Superoxide Dismutase (SOD) Activity (U/mg protein)				
Catalase Activity (U/mg protein)				

Experimental Protocols

Muscle Performance Assessment

1. Grip Strength Test^{[6][7][8]}

- Apparatus: Grip strength meter with a wire grid.
- Procedure:

- Acclimatize the mouse to the testing room for at least 30 minutes.
- Hold the mouse by the base of its tail and allow it to grasp the wire grid with its forelimbs.
- Gently pull the mouse horizontally away from the meter until it releases its grip.
- Record the peak force in Newtons (N).
- Perform three to five trials with a rest period of at least one minute between trials.
- Repeat the procedure for the hindlimbs.
- The average or maximum force of the trials is used for analysis.

2. Treadmill Exhaustion Test^{[9][10][11][12][13]}

- Apparatus: Motorized treadmill for rodents with an electric shock grid at the rear.
- Procedure:
 - Acclimatize the mice to the treadmill for 2-3 days prior to the test (e.g., 10 minutes at a low speed).
 - On the test day, place the mouse on the treadmill and start at a low speed (e.g., 10 m/min).
 - Gradually increase the speed every 2-3 minutes (e.g., by 2 m/min).
 - Continue until the mouse is exhausted, defined as spending more than 10 consecutive seconds on the shock grid without attempting to run.
 - Record the total time to exhaustion and the distance run.

Cognitive Function Assessment

1. Morris Water Maze^{[14][15][16][17][18]}

- Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, a submerged platform, and a video tracking system.

- Procedure:
 - Acquisition Phase (4-5 days):
 - Place the hidden platform in a fixed quadrant of the pool.
 - Conduct 4 trials per day for each mouse, starting from different quadrants.
 - Allow the mouse to swim for a maximum of 60-90 seconds to find the platform.
 - If the mouse finds the platform, allow it to rest there for 15-30 seconds. If not, guide it to the platform.
 - Record the escape latency (time to find the platform) for each trial.
 - Probe Trial (24 hours after the last acquisition trial):
 - Remove the platform from the pool.
 - Allow the mouse to swim freely for 60 seconds.
 - Record the time spent in the target quadrant where the platform was previously located.

Biochemical Analysis

1. HPLC for Creatine and Phosphocreatine in Muscle Tissue (Adapted from[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#))

- Principle: Separation and quantification of creatine and phosphocreatine using high-performance liquid chromatography with UV detection.
- Procedure:
 - Sample Preparation:
 - Immediately freeze muscle tissue in liquid nitrogen after collection.
 - Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) on ice.
 - Centrifuge the homogenate and collect the supernatant.

- Neutralize the supernatant with a potassium carbonate solution.
- Centrifuge again and filter the supernatant before injection into the HPLC system.
- Chromatography:
 - Use a C18 reverse-phase column.
 - Employ an isocratic mobile phase (e.g., a mixture of a buffer, such as potassium phosphate, and an organic solvent, such as methanol).
 - Set the UV detector to an appropriate wavelength (e.g., 210 nm).
- Quantification:
 - Prepare standard curves for creatine and phosphocreatine.
 - Calculate the concentration in the samples based on the peak areas and the standard curve.

2. ATP Assay in Muscle Tissue (Adapted from[\[24\]](#)[\[25\]](#)[\[26\]](#))

- Principle: Luciferin-luciferase bioluminescent assay, where the light produced is proportional to the ATP concentration.
- Procedure:
 - Sample Preparation:
 - Homogenize frozen muscle tissue in a boiling buffer to inactivate ATPases.
 - Centrifuge the homogenate and collect the supernatant.
 - Assay:
 - Use a commercial ATP assay kit.
 - Add the muscle extract to a reaction mixture containing luciferin and luciferase.

- Measure the luminescence using a luminometer.
- Quantification:
 - Prepare an ATP standard curve.
 - Calculate the ATP concentration in the samples based on the luminescence readings and the standard curve.

Histological Analysis

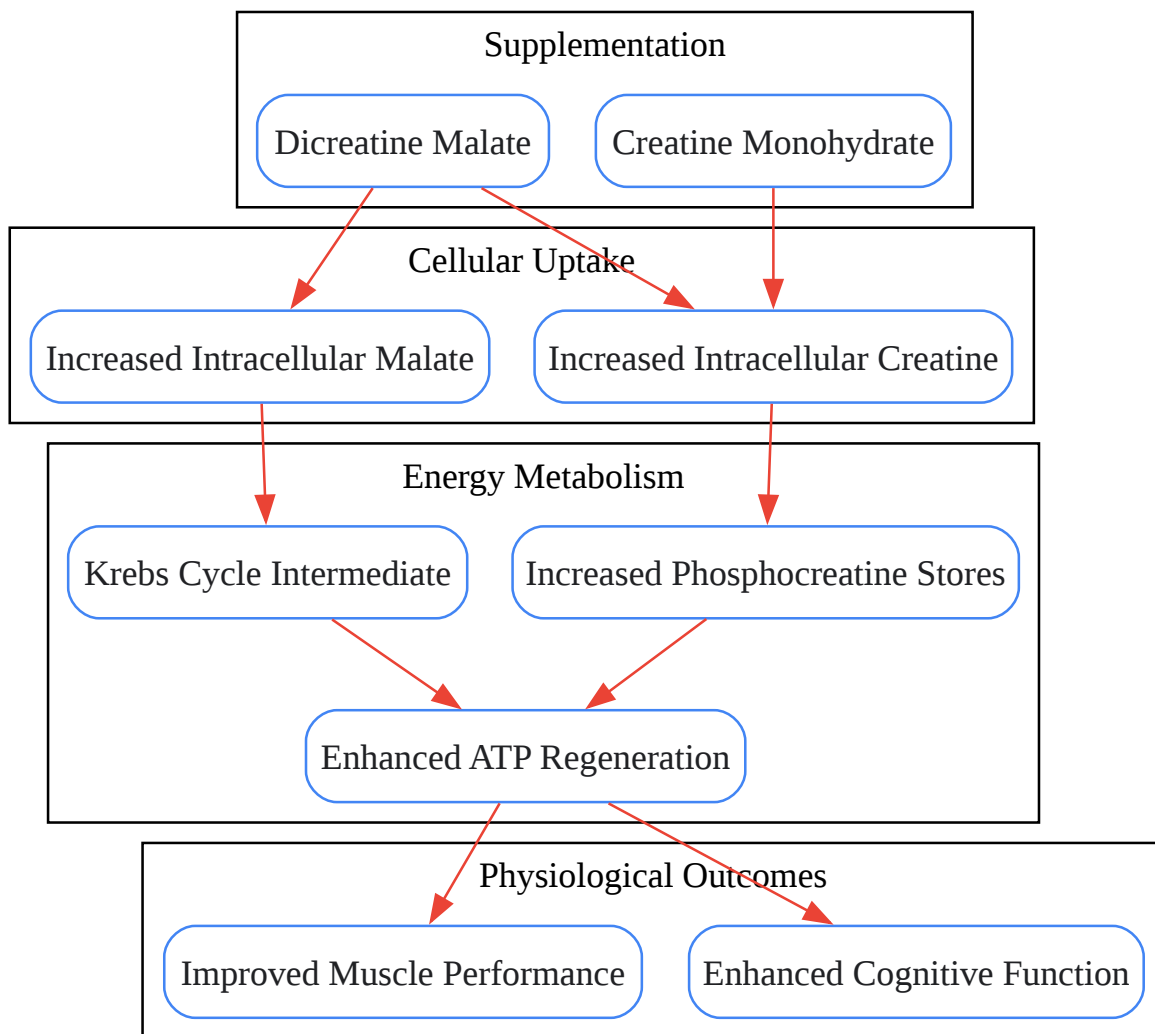
1. Hematoxylin and Eosin (H&E) Staining[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Principle: Stains cell nuclei blue and cytoplasm and extracellular matrix pink, allowing for the assessment of general muscle morphology.
- Procedure:
 - Fix muscle tissue in 10% neutral buffered formalin.
 - Process the tissue and embed in paraffin.
 - Cut 5 μ m sections and mount on slides.
 - Deparaffinize and rehydrate the sections.
 - Stain with hematoxylin solution.
 - "Blue" the sections in running tap water.
 - Counterstain with eosin solution.
 - Dehydrate, clear, and mount the sections.
 - Examine under a microscope for muscle fiber size, shape, and signs of damage or inflammation.

2. Masson's Trichrome Staining[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)

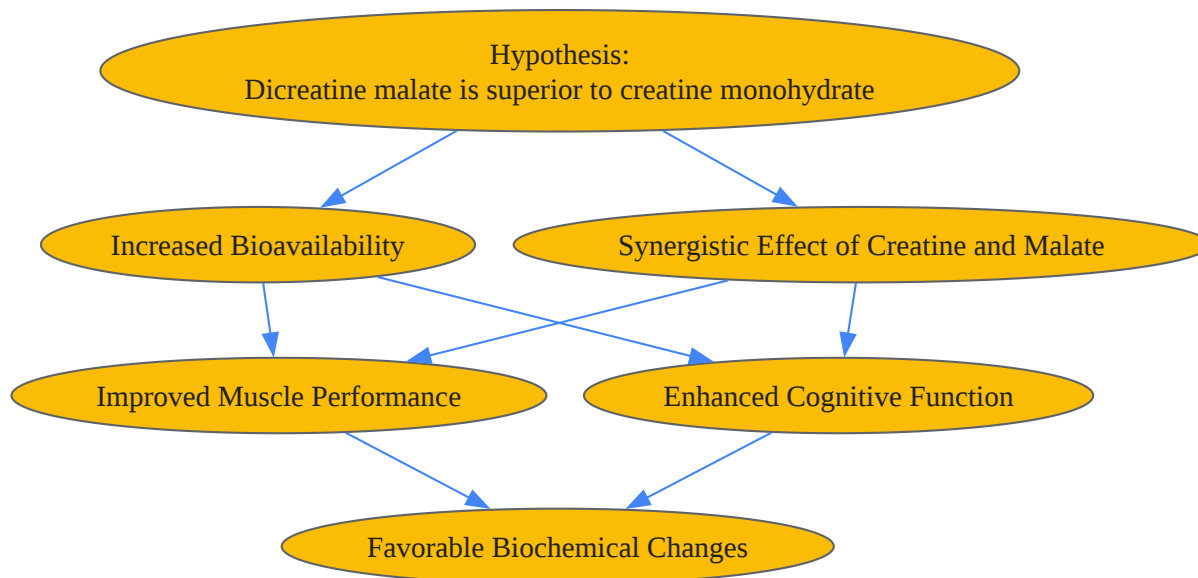
- Principle: Differentiates collagen (blue/green) from muscle fibers (red) and nuclei (dark brown/black), used to assess fibrosis.
- Procedure:
 - Prepare tissue sections as for H&E staining.
 - Mordant the sections in Bouin's solution.
 - Stain with Weigert's iron hematoxylin.
 - Stain with Biebrich scarlet-acid fuchsin solution.
 - Differentiate in phosphomolybdic-phosphotungstic acid solution.
 - Stain with aniline blue or light green solution.
 - Differentiate in a weak acid solution.
 - Dehydrate, clear, and mount the sections.
 - Quantify the area of fibrosis using image analysis software.

Signaling Pathway and Logical Relationships



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Caption: Hypothesized signaling pathway of **dicreatine malate**.



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Caption: Logical relationships in the study design.

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